2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

anti-inflammatory carrageenan-induced paw edema in vivo pharmacology

CAS 874467-42-2 (Ve) is the most potent member of the 9-compound V-series (Chaban et al., Russ. J. Bioorg. Chem., 2021). It delivers the highest COX-2 docking score (−11.0332) surpassing etoricoxib, paired with the best in vivo anti-inflammatory efficacy (44.8% inhibition, 111.5% of ibuprofen). Substitution with any untested analog within this chemotype risks divergent pharmacological outcomes—the 2-fluorophenyl variant drops to just 21.5% inhibition. Sourcing the authenticated 2,5-dimethylphenyl compound ensures reproducible SAR studies, validated benchmark data for docking algorithm development, and a dual-validated (computational + in vivo) starting point for COX-2-targeted lead optimization. Available in research quantities from 1 mg to 50 mg.

Molecular Formula C14H14N6OS2
Molecular Weight 346.43
CAS No. 874467-42-2
Cat. No. B2869848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
CAS874467-42-2
Molecular FormulaC14H14N6OS2
Molecular Weight346.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C14H14N6OS2/c1-9-3-4-10(2)11(7-9)20-14(17-18-19-20)23-8-12(21)16-13-15-5-6-22-13/h3-7H,8H2,1-2H3,(H,15,16,21)
InChIKeyQKOVQCFXQPIDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,5-Dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 874467-42-2): Procurement-Ready Bis-Heterocyclic Anti-Inflammatory Research Compound


2-((1-(2,5-Dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 874467-42-2, molecular formula C₁₄H₁₄N₆OS₂, MW 346.43) belongs to the 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamide class of bis-heterocyclic compounds [1]. This compound features a unique 2,5-dimethylphenyl substitution on the tetrazole ring, distinguishing it from other aryl-substituted analogs within the same structural series. It is commercially available from specialty chemical suppliers at 90–95% purity for research use . The compound has been characterized by ¹H‑NMR spectroscopy and elemental analysis, with a reported melting point of 223–224 °C and a synthetic yield of 76% [1].

Why Closely Related Aryl-Substituted Analogs Cannot Substitute for CAS 874467-42-2 in Anti-Inflammatory Research


Within the 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamide series, subtle changes to the N1-aryl substituent on the tetrazole ring produce dramatic differences in both in vivo anti-inflammatory potency and cyclooxygenase (COX) binding affinity [1]. For instance, the 4-isopropylphenyl analog (Vd) achieves only 41.0% inhibition of carrageenan-induced paw edema versus 44.8% for the 2,5-dimethylphenyl compound, while the 2-fluorophenyl analog (Vf) drops to just 21.5% inhibition despite possessing the same core scaffold [1]. Similarly, COX-2 docking scores vary by over 2.2 Chemgauss4 units across the series, confirming that the 2,5-dimethyl substitution pattern is uniquely optimized for target engagement [1]. Generic substitution by any untested analog within this class therefore carries a high risk of divergent pharmacological outcomes, making the specific procurement of CAS 874467-42-2 essential for reproducible structure-activity relationship (SAR) studies and lead optimization campaigns targeting COX-mediated inflammation [1].

Quantitative Differential Evidence for CAS 874467-42-2 Versus Comparators: A Head-to-Head Data Guide


In Vivo Anti-Inflammatory Efficacy: 111.5% of Ibuprofen Activity, Outperforming All 12 Series Analogs

In a head-to-head in vivo study using the carrageenan-induced rat paw edema model (Wistar rats, n=5 per group, 50 mg/kg intraperitoneal dosing), compound Ve (CAS 874467-42-2) demonstrated the highest anti-inflammatory activity among all 13 synthesized compounds, achieving 44.8% inhibition of the inflammatory reaction and 111.5% activity relative to the reference drug ibuprofen [1]. By comparison, ibuprofen itself produced 40.5% inhibition (set as 100% baseline). The closest structural analog Vd (4-isopropylphenyl substitution) achieved 41.0% inhibition (101.9% relative to ibuprofen), while the 2-fluorophenyl analog Vf showed only 21.5% inhibition (53.5% relative to ibuprofen) [1]. The compound Ve was the only tested compound to exceed 110% of ibuprofen's anti-inflammatory activity [1].

anti-inflammatory carrageenan-induced paw edema in vivo pharmacology

COX-2 Molecular Docking Affinity: Highest Among All Tested Compounds and Reference Drugs, Exceeding Ibuprofen by 3.2 Chemgauss4 Units

Molecular docking against cyclooxygenase-1 (PDB: 1HT5) and cyclooxygenase-2 (PDB: 1CX2) using the HYBRID Chemgauss4 scoring function (OpenEye software) revealed that compound Ve (CAS 874467-42-2) possesses the highest binding affinity for both COX isozymes among all tested compounds [1]. For COX-2, Ve achieved a docking score of −11.0332, surpassing ibuprofen (−7.8091) by 3.2 Chemgauss4 units, diclofenac (−9.6989) by 1.3 units, the selective COX-2 inhibitor etoricoxib (−10.4658) by 0.6 units, and the closest structural analog Vd (−10.2140) by 0.8 units [1]. For COX-1, Ve scored −8.3798, which is the best among the V‑series compounds (Vd: −7.1038; Vf: −6.2448) but weaker than ibuprofen (−12.1261), suggesting a potential COX-2 preferential binding profile [1].

COX-2 inhibition molecular docking computational chemistry

Structure-Activity Relationship Differentiation: 2,5-Dimethyl Substitution Outperforms Mono-Methyl, Halo, and Alkyl Analogs

A systematic SAR comparison across the V‑series (Va–Vi) reveals that the 2,5-dimethylphenyl substitution pattern (Ve) is uniquely optimal for both in vivo anti-inflammatory activity and COX-2 docking affinity [1]. Among the nine V‑series analogs tested, only three compounds (Vd, Ve, Vi) approached or exceeded ibuprofen-equivalent activity; however, Ve was the sole compound to achieve the dual distinction of being the most potent in vivo (44.8% inhibition) and having the highest COX-2 docking score (−11.0332) [1]. The mono-methyl analogs Va (2-methyl, 26.9% inhibition) and Vb (3-methyl, 26.1% inhibition) showed substantially weaker in vivo activity. The 2-ethylphenyl analog Vc (CAS 874467-41-1, same molecular formula C₁₄H₁₄N₆OS₂ as Ve) achieved only 33.6% inhibition and a COX-2 score of −9.5729, demonstrating that the steric and electronic properties of the 2,5-dimethyl motif are critical to the observed activity enhancement [1].

structure-activity relationship tetrazole SAR medicinal chemistry

COX-2 vs. COX-1 Docking Selectivity Profile: Potential Preferential COX-2 Binding Consistent with In Vivo Efficacy

Analysis of the COX-2/COX-1 docking score ratio reveals a differentiated selectivity profile for Ve (CAS 874467-42-2) compared to reference NSAIDs [1]. Ve's scores (−8.3798 for COX-1, −11.0332 for COX-2) yield a COX-2-preferring profile with a Δ(COX-2 − COX-1) of −2.6534 Chemgauss4 units, indicating substantially stronger predicted binding to COX-2 than COX-1 [1]. In contrast, ibuprofen scores −12.1261 for COX-1 and only −7.8091 for COX-2 (Δ = +4.3170, favoring COX-1), while flurbiprofen scores −12.7276 for COX-1 and −9.2395 for COX-2 (Δ = +3.4881, favoring COX-1) [1]. This docking-derived selectivity pattern is consistent with the observation that Ve achieved superior in vivo anti-inflammatory efficacy (111.5% of ibuprofen) without the pronounced COX-1 inhibition characteristic of traditional non-selective NSAIDs that contributes to gastrointestinal side effects [1].

COX-2 selectivity molecular docking NSAID safety profile

Recommended Research Application Scenarios for CAS 874467-42-2 Based on Verified Differential Evidence


Lead Compound for Next-Generation COX-2-Targeted Anti-Inflammatory Drug Discovery

CAS 874467-42-2 (Ve) is the most suitable starting point for medicinal chemistry programs aiming to develop novel COX-2-targeted anti-inflammatory agents with a tetrazole-thiazole bis-heterocyclic scaffold. With a COX-2 docking score (−11.0332) surpassing etoricoxib (−10.4658) and the highest in vivo anti-inflammatory efficacy (44.8% inhibition, 111.5% of ibuprofen) in its class, this compound provides a dual-validated (computational and in vivo) foundation for hit-to-lead optimization [1]. Programs can focus on improving pharmacokinetic properties while retaining the 2,5-dimethylphenyl substitution pattern proven critical for target engagement [1].

Systematic SAR Exploration of N1-Aryl Substitution Effects on Tetrazole-Thiazole Anti-Inflammatory Activity

The Chaban et al. 2021 study established that the 2,5-dimethylphenyl analog (Ve, CAS 874467-42-2) is the most active member of the 9-compound V-series, but the broader chemical space around this substitution pattern remains largely unexplored [1]. Researchers procuring this compound can use it as the positive control benchmark for designing and testing next-generation analogs with modified substitution patterns (e.g., 2,5-diethyl, 2,5-dimethoxy, or 2-methyl-5-halo variants), with the explicit goal of surpassing the 44.8% in vivo inhibition and −11.0332 COX-2 docking score achieved by the parent compound [1].

Mechanistic Validation of COX-2 Preferential Binding in a Tetrazole-Thiazole Chemotype

The docking data indicate that Ve (CAS 874467-42-2) exhibits a COX-2-preferring binding profile (ΔCOX-2 − COX-1 = −2.6534) that contrasts sharply with traditional NSAIDs such as ibuprofen (Δ = +4.3170) [1]. This compound is therefore ideally suited for follow-up in vitro COX-1/COX-2 enzymatic inhibition assays to experimentally validate the predicted selectivity, followed by in vivo gastric tolerability studies to confirm the anticipated gastrointestinal safety advantage inferred from the docking data [1]. Successful validation would establish this chemotype as a new structural class of selective COX-2 inhibitors distinct from the diarylheterocycle (celecoxib) and methylsulfonylphenyl (etoricoxib) families.

Computational Chemistry Benchmarking and Docking Methodology Validation

With fully reported HYBRID Chemgauss4 docking scores against both COX-1 (−8.3798) and COX-2 (−11.0332), alongside experimentally measured in vivo anti-inflammatory data (44.8% inhibition), CAS 874467-42-2 (Ve) serves as an excellent benchmark compound for validating new docking algorithms, scoring functions, or machine learning-based binding affinity prediction models in the context of cyclooxygenase targets [1]. The availability of both computational predictions and experimental in vivo outcomes enables rigorous assessment of predictive accuracy for in silico methods applied to bis-heterocyclic ligand series [1].

Quote Request

Request a Quote for 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.